2-Phenylbicyclo[1.1.0]butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenylbicyclo[1.1.0]butane is a highly strained carbocyclic compound characterized by its unique bicyclic structure. This compound features a phenyl group attached to a bicyclo[1.1.0]butane core, which consists of a four-membered ring with a bridging carbon-carbon bond. The significant strain within the bicyclic system makes it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbicyclo[1.1.0]butane typically involves the cyclopropanation of suitable precursors. One common method is the enantioselective intramolecular cyclopropanation of (E)-2-diazo-5-arylpent-4-enoates using rhodium catalysts such as Rh2(S-NTTL)4 in toluene at cryogenic temperatures . This method provides high enantioselectivity and substrate generality.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of strain-release chemistry and cyclopropanation reactions are likely employed. Industrial synthesis would focus on optimizing reaction conditions, catalysts, and scalability to produce the compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Phenylbicyclo[1.1.0]butane undergoes various chemical reactions, including:
Nucleophilic Addition: The strained bicyclic structure makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Electrophilic Addition: Electrophiles can add to the bridgehead carbons, resulting in the formation of new ring systems.
Reduction: Reduction reactions can break the strained bonds, leading to less strained products.
Common Reagents and Conditions
Nucleophiles: Nucleophilic radicals and anions are commonly used to initiate ring-opening reactions.
Electrophiles: Electrophilic reagents such as halogens and acids can add to the strained carbons.
Reducing Agents: Metal hydrides and other reducing agents facilitate the reduction of the strained bonds.
Major Products Formed
The major products formed from these reactions include cyclobutanes, azetidines, and other sp3-rich carbocycles .
Scientific Research Applications
2-Phenylbicyclo[1.1.0]butane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Phenylbicyclo[1.1.0]butane involves the release of strain energy upon reaction. The high strain within the bicyclic system makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the strain-release mechanism is a key factor .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenyl group, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a different ring structure, also valued for its strain-release properties.
Uniqueness
2-Phenylbicyclo[11The phenyl group can participate in additional interactions and reactions, making this compound distinct from its analogs .
Properties
CAS No. |
63911-23-9 |
---|---|
Molecular Formula |
C10H10 |
Molecular Weight |
130.19 g/mol |
IUPAC Name |
2-phenylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C10H10/c1-2-4-7(5-3-1)10-8-6-9(8)10/h1-5,8-10H,6H2 |
InChI Key |
JSKZVMJBSAEQBF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.